

Spectroscopic data for 1-Propylcyclopentene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Propylcyclopentene

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Spectroscopic Data for 1-Propylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated hydrocarbon, **1-propylcyclopentene** (C₈H₁₄, CAS No: 3074-61-1). The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics, including predicted ¹H NMR data due to the absence of publicly available experimental spectra. This document also outlines the general experimental protocols for acquiring such data and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The available and predicted spectroscopic data for **1-propylcyclopentene** are summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data

The electron ionization mass spectrum of **1-propylcyclopentene** is characterized by a molecular ion peak and several key fragment ions. The data presented here is sourced from the NIST Mass Spectrometry Data Center.^{[1][2]}

m/z	Relative Intensity	Proposed Fragment
41	100%	[C ₃ H ₅] ⁺ (Allyl cation)
67	~95%	[C ₅ H ₇] ⁺
81	~70%	[C ₆ H ₉] ⁺
110	~20%	[C ₈ H ₁₄] ⁺ (Molecular Ion)

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase infrared spectrum for **1-propylcyclopentene** is available.^[1] While a complete peak list is not publicly accessible, the characteristic absorption bands for the functional groups present in **1-propylcyclopentene** are well-established.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050	C-H Stretch	=C-H (Vinyl)
2960-2850	C-H Stretch	-C-H (Alkyl)
~1650	C=C Stretch	Alkene
~1465	C-H Bend	-CH ₂ -
~1375	C-H Bend	-CH ₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A ¹³C NMR spectrum for **1-propylcyclopentene** is available, though the specific chemical shifts have not been found in publicly accessible databases.^[1] The expected chemical shift ranges for the carbon environments in the molecule are listed below based on standard values for similar structures.

Carbon Atom	Chemical Shift (ppm) Range
Quaternary Alkene (C=C-CH ₂ -)	140-150
Tertiary Alkene (=CH-)	120-130
Allylic (-CH ₂ -C=C)	30-40
Alkyl (-CH ₂ -)	20-35
Methyl (-CH ₃)	10-15

Table 4: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the unavailability of experimental ¹H NMR data in public databases, the following chemical shifts have been predicted using computational methods. These predictions are based on the molecular structure of **1-propylcyclopentene** and provide an estimation of the expected proton resonances.

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Vinyl Proton (=CH-)	~5.4	Triplet (t)	1H
Allylic Protons (-CH ₂ -C=C)	~2.2	Quartet (q)	2H
Allylic Protons (-CH ₂ -CH=)	~2.0	Triplet (t)	2H
Methylene Protons (-CH ₂ -CH ₂ -CH ₃)	~1.4	Sextet (sxt)	2H
Methyl Protons (-CH ₃)	~0.9	Triplet (t)	3H

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like **1-propylcyclopentene**.

- **Sample Preparation:** A dilute solution of **1-propylcyclopentene** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- **Gas Chromatography:** A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For non-polar compounds like **1-propylcyclopentene**, a non-polar stationary phase (e.g., squalane) is typically used.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology: For a liquid sample like **1-propylcyclopentene**, the neat (undiluted) sample can be analyzed as a thin film.

- **Sample Preparation:** A single drop of neat **1-propylcyclopentene** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to create a thin liquid film.

- **Spectral Acquisition:** The salt plates are placed in the sample holder of an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that passes through the sample at each wavenumber.
- **Data Processing:** The resulting interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

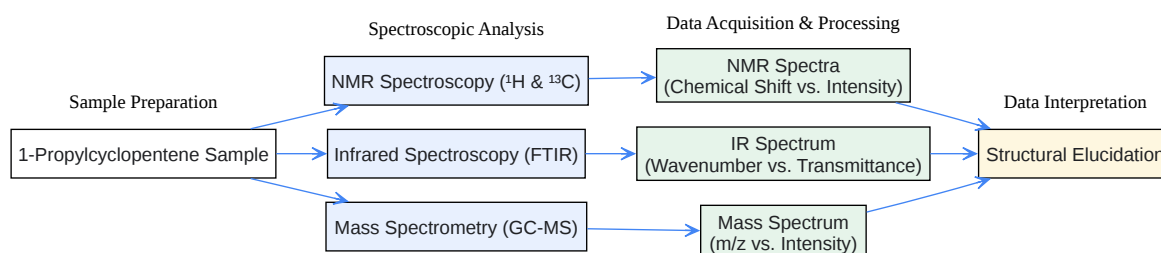
Methodology:

- **Sample Preparation:** A small amount of **1-propylcyclopentene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm. The solution is then transferred to a thin glass NMR tube.
- **^1H NMR Spectroscopy:**
 - The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field.
 - A radiofrequency pulse is applied to excite the ^1H nuclei.
 - As the nuclei relax back to their ground state, they emit a signal that is detected and recorded as a free induction decay (FID).
 - A Fourier transform is applied to the FID to generate the ^1H NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.
- **^{13}C NMR Spectroscopy:**
 - The procedure is similar to ^1H NMR, but the spectrometer is tuned to the resonance frequency of ^{13}C nuclei.

- Due to the low natural abundance of ^{13}C , a larger number of scans is typically required to obtain a good signal-to-noise ratio.
- Proton decoupling is commonly used to simplify the spectrum by removing the splitting of ^{13}C signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-propylcyclopentene**.



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Caption: General workflow for spectroscopic analysis.

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References

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